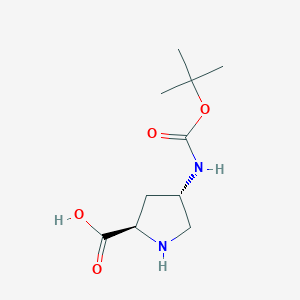

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of 230.26 g/mol (calculated from ). This compound is widely utilized as a building block in peptide synthesis and pharmaceutical research due to its conformational rigidity and stereochemical specificity .

Synthetically, it is prepared via Boc protection of the amino group followed by selective functionalization. For example, describes the synthesis of its methyl ester derivative using pyridine and di-tert-butyl dicarbonate under anhydrous conditions .

Properties

IUPAC Name |

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191172 | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217651-50-7 | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217651-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as crystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of free amino derivatives after Boc removal.

Scientific Research Applications

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves its ability to act as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Variations and Stereochemical Differences

The compound’s structural analogs differ in substituents, stereochemistry (2R,4S vs. 2S,4R or 2S,4S), and functional groups. These variations significantly influence physicochemical properties and applications.

Key Examples:

Used in neuropharmacological studies .

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Molecular Formula: C₁₀H₁₆FNO₄ Molecular Weight: 233.24 g/mol Features: Fluorine substitution at the 4-position increases metabolic stability. Applied in protease inhibitor design .

(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Molecular Formula: C₁₀H₁₈N₂O₄ Molecular Weight: 230.26 g/mol Features: The (2S,4S) configuration alters hydrogen-bonding patterns, impacting peptide secondary structures .

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.30 g/mol Features: Methoxymethyl group introduces steric bulk, modulating receptor binding kinetics .

Data Table: Comparative Analysis

Biological Activity

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, often abbreviated as Boc-4-amino-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 218.26 g/mol

- CAS Number : 1279034-98-8

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis.

The biological activity of this compound is predominantly linked to its role as an inhibitor of the ASCT2 transporter (SLC1A5). ASCT2 is crucial for the transport of neutral amino acids across cell membranes, which is essential for various physiological processes including cell proliferation and metabolism.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can inhibit ASCT2 with varying potency. For instance, one study reported an IC50 value of approximately 10 µM for a related compound in inhibiting glutamine transport in a cell-free assay, indicating significant potential for therapeutic applications in cancer treatment where glutamine metabolism is often dysregulated .

Case Studies

-

Cell Proliferation Assays :

- In vitro studies using cancer cell lines such as MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) showed that Boc-pyrrolidine derivatives inhibited cell viability in a dose-dependent manner. The most potent derivative exhibited an IC50 value of 0.86 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

- Transport Assays :

Comparative Analysis Table

| Compound Name | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Lc-BPE | 0.86 | ASCT2 | |

| Boc-pyrrolidine | 10 | Glutamine Transport | |

| Dc-BPE | 1.22 | ASCT2 |

Structural Insights

Molecular docking studies have revealed that the binding affinity of these compounds to ASCT2 varies based on their stereochemistry and structural modifications. The L-isomers generally exhibit higher binding affinities compared to their D-counterparts, suggesting that stereochemistry plays a critical role in the biological activity of these compounds .

Pharmacological Relevance

The inhibition of ASCT2 by this compound and its derivatives suggests potential applications in treating conditions characterized by altered amino acid transport, including certain cancers and metabolic disorders. The ability to selectively inhibit amino acid transporters could lead to novel therapeutic strategies that target metabolic pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid while preserving stereochemistry?

- Methodological Answer : The synthesis typically involves stereoselective alkylation or decarboxylation steps. For example, a reported procedure uses a decarboxylation-alkylation reaction with 1-phenyl-1-trimethylsiloxyethylene as the nucleophile under inert atmosphere and controlled temperatures (40–100°C) to maintain stereochemical fidelity. Post-reaction purification via rotary chromatography (hexanes/EtOAc, 30:70) ensures product isolation . Hydrolysis of ester precursors (e.g., methyl esters) with NaOH in methanol at ambient conditions preserves the stereochemistry while converting intermediates to the carboxylic acid form .

Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm assignments via 2D NMR (NOESY or ROESY) to detect spatial proximities between protons, which validate the (2R,4S) configuration. X-ray crystallography, if crystalline derivatives are accessible, provides definitive stereochemical proof .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Combine liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) with silica gel chromatography (gradient elution: 0–5% MeOH in DCM) to remove polar byproducts. Recrystallization from ethyl acetate/hexane mixtures enhances purity, as evidenced by sharp melting points (130–136°C) . Preparative HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile) resolves diastereomeric impurities .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the conformational properties of pyrrolidine derivatives in peptide synthesis?

- Methodological Answer : The Boc group introduces steric bulk, restricting pyrrolidine ring puckering and stabilizing specific conformations (e.g., Cγ-endo) critical for peptide backbone rigidity. This is demonstrated in pseudo-proline derivatives, where Boc protection prevents aggregation during solid-phase synthesis by minimizing hydrophobic interactions .

Q. What analytical approaches resolve contradictions between theoretical and observed NMR spectra for this compound?

- Methodological Answer : Discrepancies in chemical shifts (e.g., downfield NH or COOH signals) may arise from rotameric equilibria. Use variable-temperature NMR (25–60°C) to coalesce split signals and confirm assignments. DFT calculations (B3LYP/6-31G*) can model expected shifts and identify misassignments due to solvent effects .

Q. What methodologies prevent N-Boc deprotection during subsequent reactions involving this compound?

- Methodological Answer : Avoid strongly acidic conditions (e.g., TFA) by using orthogonal protecting groups (Fmoc for amines). For coupling reactions, employ mild activators like HATU/DIPEA in DMF, which do not cleave the Boc group. Monitor pH during aqueous work-ups (maintain pH >4) to prevent acidolysis .

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis?

- Methodological Answer : Pre-activate the carboxylic acid with HOBt/DIC in DMF for 10 minutes before resin addition. Use microwave-assisted coupling (50°C, 20 W) to enhance reaction rates while minimizing epimerization. Monitor coupling completion via Kaiser test or FT-IR for free amine detection .

Q. What strategies mitigate racemization risks during ester hydrolysis of this compound precursors?

- Methodological Answer : Hydrolyze methyl esters under mild basic conditions (LiOH in THF/H₂O, 0°C) to limit base-catalyzed racemization. Quench reactions at pH 7–8 and extract immediately to avoid prolonged exposure to alkaline conditions. Chiral purity can be validated via Marfey’s reagent derivatization and LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.